The exact mechanism by which ERK Inhibitor II, Negative Control, inhibits ERK activity is not entirely elucidated. However, it is believed to function through a competitive binding mechanism. The inhibitor competes with the ATP binding site on ERK, thereby preventing the transfer of a phosphate group from ATP to specific target proteins downstream in the ERK signaling cascade []. This ultimately leads to the inhibition of ERK phosphorylation and its associated cellular functions.
ERK signaling is a ubiquitous pathway involved in various cellular processes, including proliferation, differentiation, survival, and migration. Consequently, dysregulation of ERK signaling is implicated in numerous diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.
ERK Inhibitor II, Negative Control, serves as an essential tool for researchers to validate the specificity of their experiments targeting the ERK pathway. By including this negative control alongside an ERK inhibitor or activator, researchers can ensure that the observed effects are truly due to the manipulation of ERK activity and not off-target effects of the test compounds.
Here's an example:
A researcher is investigating a novel drug that they believe functions by inhibiting ERK phosphorylation. They treat cells with the drug and observe a decrease in the levels of phosphorylated ERK (pERK).
To validate this finding, they also treat cells with the ERK Inhibitor II, Negative Control, alongside their drug. If the negative control also leads to a decrease in pERK levels, it suggests that the observed effect might not be specific to their drug and could be due to a general cellular stress response.
ERK Inhibitor II, Negative Control, also known by its CAS number 1177970-73-8, is a small molecule designed to serve as a negative control in studies involving extracellular signal-regulated kinase (ERK) pathways. Its molecular formula is C₁₈H₁₂N₆O, and it has a molecular weight of approximately 328.3 g/mol. This compound is primarily utilized in research settings to assess the specificity and efficacy of ERK inhibitors, as it does not exert the same inhibitory effects on ERK activity as its active counterparts .
ERK Inhibitor II, Negative Control has been shown to have minimal biological activity regarding the inhibition of ERK signaling. It is specifically designed to demonstrate the absence of effects on insulin receptor activation and other pathways mediated by ERK. This makes it an essential tool for researchers who need to differentiate between specific and non-specific effects in experimental setups involving ERK inhibition .
The synthesis of ERK Inhibitor II, Negative Control typically involves standard organic chemistry techniques. While specific proprietary methods may vary among manufacturers, general approaches include:
Detailed synthetic routes are often proprietary and may not be publicly disclosed due to commercial interests .
ERK Inhibitor II, Negative Control is primarily used in research settings for:
It is important to note that this compound is intended for research use only and not for therapeutic applications .
Interaction studies involving ERK Inhibitor II, Negative Control focus on its role as a control compound. It allows researchers to confirm that observed effects in experimental settings are due to specific interactions with active inhibitors rather than nonspecific binding or other cellular effects. This helps in establishing a clearer understanding of how active compounds influence cellular signaling pathways mediated by ERK .
Several compounds are similar in structure or function to ERK Inhibitor II, Negative Control. Here are some notable comparisons:
| Compound Name | CAS Number | Biological Activity | Unique Features |
|---|---|---|---|
| ERK Inhibitor I | 1177970-72-7 | Active inhibitor of ERK signaling | Stronger binding affinity for the ATP site |
| U0126 | 109511-58-2 | Selective inhibitor of MEK1/2 (upstream of ERK) | Well-studied with numerous applications |
| FR180204 | 1177970-71-6 | Selective inhibitor for ERK | Different mechanism compared to negative control |
| PD98059 | 167869-21-8 | Active MEK inhibitor affecting ERK pathway | Widely used in cancer research |
ERK Inhibitor II, Negative Control is unique due to its specific role as a negative control without significant biological activity against the target pathways, making it invaluable for experimental validation .
Thermal shift assays represent a cornerstone methodology for validating target engagement of Extracellular Signal-Regulated Kinase Inhibitor II, Negative Control and related compounds. These assays exploit the fundamental biophysical principle that ligand binding typically induces changes in protein thermal stability, manifested as alterations in the melting temperature [1] [2].
The Cellular Thermal Shift Assay emerges as the most widely adopted format for evaluating Extracellular Signal-Regulated Kinase inhibitor engagement in cellular contexts. This methodology measures ligand-induced thermal stabilization of target proteins by monitoring changes in protein solubility following controlled thermal denaturation [3] [4]. The assay involves treating cells with compounds of interest, subjecting them to thermal stress, and then quantifying the amount of soluble protein remaining after heat-induced precipitation [1] [5].
Experimental protocols for Extracellular Signal-Regulated Kinase thermal shift assays typically employ a standardized workflow beginning with cell culture preparation. Cells are suspended in appropriate media at concentrations of approximately 3 × 10^6 cells per milliliter and treated with test compounds at various concentrations for predetermined incubation periods, typically one hour at 37°C [3]. Following compound treatment, cells undergo thermal challenge using temperature gradients ranging from 37°C to 70°C, with heating duration of three minutes per temperature point [3] [4].
The methodology demonstrates remarkable sensitivity in detecting Extracellular Signal-Regulated Kinase inhibitor binding, with distinct thermal stability profiles observed for different isoforms. Extracellular Signal-Regulated Kinase 1 typically exhibits melting temperatures between 51°C and 53°C, while Extracellular Signal-Regulated Kinase 2 demonstrates enhanced thermal stability with melting temperatures ranging from 58°C to 60°C [3]. These differential thermal profiles enable isoform-specific analysis when investigating inhibitor selectivity.
Isothermal dose-response Cellular Thermal Shift Assay protocols provide quantitative assessment of inhibitor potency by measuring dose-dependent thermal stabilization at fixed temperatures. This approach involves treating cells with serial dilutions of test compounds ranging from 0 to 50 μM, followed by heating at predetermined temperatures corresponding to the target protein's melting point [3] [6]. The resulting dose-response curves enable calculation of half-maximal effective concentration values, providing direct correlation between compound concentration and target engagement.
Data analysis for thermal shift assays requires sophisticated computational approaches to ensure accurate interpretation of thermal stability changes. Protein levels are quantified using densitometry analysis of immunoblots, with melting curves generated by plotting protein abundance against temperature [3] [7]. The calculation of melting temperatures employs Boltzmann equation fitting to determine the inflection point of thermal denaturation curves [7] [8].
Validation studies demonstrate strong correlation between thermal shift assay results and functional biomarker measurements. Comparison of thermal shift data with phospho-ribosomal S6 kinase inhibition, a downstream marker of Extracellular Signal-Regulated Kinase activity, reveals excellent agreement across multiple inhibitor classes [9] [10]. This correlation provides confidence in the thermal shift assay as a reliable indicator of cellular target engagement.
The methodology exhibits several advantages over traditional biochemical assays, including the ability to assess target engagement in native cellular environments and the capacity to detect binding of compounds that may not show activity in purified protein systems [11] [12]. However, limitations include the requirement for antibodies capable of detecting the target protein and potential interference from cellular components that may affect thermal stability measurements [13].
Cullin-RING E3 ligase interaction profiling represents an advanced methodological approach for investigating the broader cellular effects of Extracellular Signal-Regulated Kinase Inhibitor II, Negative Control beyond direct kinase inhibition. This methodology focuses on characterizing the complex network of protein-protein interactions involving the ubiquitin-proteasome system, which plays critical roles in cellular signaling regulation [14] [15].
The foundational principle of Cullin-RING E3 ligase profiling relies on the conformational changes that occur upon ligase activation through neddylation. The cullin-RING E3 ligase network comprises over 300 unique complexes that undergo structural transitions from inactive to active conformations following site-specific modification by the ubiquitin-like protein NEDD8 [14] [15]. These conformational changes provide the basis for developing specific detection methodologies.
Activity-based profiling methodologies employ synthetic antibodies designed to recognize the active conformation of NEDD8-linked cullins. These conformation-specific probes enable selective detection of activated Cullin-RING E3 ligase complexes while distinguishing them from inactive forms [15]. The approach involves generating antibodies that specifically bind to the structural epitopes exposed only in the neddylated, active state of cullins.
Experimental protocols for Cullin-RING E3 ligase profiling begin with cell treatment using test compounds followed by cellular lysis under conditions that preserve protein-protein interactions. The lysates are then subjected to immunoprecipitation using conformation-specific antibodies, enabling isolation of active ligase complexes [14]. Subsequently, mass spectrometry analysis identifies the specific Cullin-RING E3 ligase complexes present in the immunoprecipitates.
The methodology enables comprehensive profiling of CUL1-, CUL2-, CUL3-, and CUL4-containing complexes, providing insights into how different cellular stimuli or pharmaceutical interventions affect the activation state of distinct ligase families [15]. This broad coverage allows researchers to identify previously unknown connections between Extracellular Signal-Regulated Kinase signaling and ubiquitin-mediated protein degradation pathways.
Quantitative analysis of Cullin-RING E3 ligase interactions requires sophisticated computational approaches to handle the complexity of the interaction networks. The data analysis involves comparing the abundance of specific ligase complexes between treated and control conditions, with statistical significance determined through appropriate replication and statistical testing [14]. Results are typically presented as network diagrams illustrating the connections between different ligase complexes and their relative activation states.
Validation studies demonstrate that Cullin-RING E3 ligase profiling can reveal cell type-specific differences in baseline neddylated ligase repertoires. These baseline differences influence the efficiency of targeted protein degradation and determine how cells respond to external stimuli [15]. The methodology also unveils differential rewiring of ligase networks across distinct cellular activation pathways, providing insights into the specificity of cellular responses.
The structural basis for Cullin-RING E3 ligase interactions involves detailed characterization of the binding interfaces between different complex components. Crystallographic studies reveal specific amino acid residues critical for complex formation, with key interactions including both hydrophobic contacts and electrostatic interactions [16]. For example, the interface between von Hippel-Lindau tumor suppressor protein and Cullin 2 involves conserved residues that form a network of hydrogen bonds and hydrophobic interactions essential for complex stability.
Nuclear translocation inhibition assessment represents a specialized methodology for evaluating the effects of Extracellular Signal-Regulated Kinase Inhibitor II, Negative Control on subcellular protein localization and signaling compartmentalization. This approach exploits the fundamental cellular process of nuclear-cytoplasmic transport to investigate compound effects on protein localization dynamics [17].
The Nuclear Translocation Assay provides a robust platform for studying protein-protein interactions and their modulation by small molecules in the native cellular environment. The methodology employs engineered protein constructs that can be controllably shuttled between cellular compartments, enabling real-time monitoring of interaction dynamics [17]. This approach offers significant advantages over traditional biochemical assays by maintaining proteins in their natural cellular context.
The fundamental design of nuclear translocation assays involves creating chimeric proteins containing three essential components: a nuclear export signal, a nuclear localization signal, and a ligand binding domain. These protein switches remain predominantly cytoplasmic in the absence of inducing ligands but translocate to the nucleus upon ligand binding [17]. The ligand-induced conformational changes expose the nuclear localization signal, redirecting the protein to the nuclear compartment.
Experimental protocols for nuclear translocation assays begin with the construction of appropriate reporter constructs. The target protein of interest is fused to a protein switch containing optimized nuclear export and localization signals, along with a ligand binding domain responsive to synthetic glucocorticoids such as dexamethasone [17]. A second protein of interest is fused to a spectrally distinct fluorescent protein to enable simultaneous monitoring of both constructs.
The assay workflow involves transfecting cells with both reporter constructs, allowing for expression of the fusion proteins, and then treating cells with the inducing ligand. Time-course imaging using fluorescence microscopy enables quantification of nuclear translocation for both reporter proteins [17]. The extent of translocation is measured by calculating the ratio of nuclear to cytoplasmic fluorescence intensity for each construct.
Quantitative analysis of nuclear translocation requires sophisticated image analysis techniques to accurately determine subcellular protein distribution. The methodology involves identifying cellular and nuclear boundaries using appropriate markers or morphological features, followed by quantification of fluorescence intensity in each compartment [17]. The percent nuclear increase value is calculated as the difference between nuclear percentages before and after ligand induction.
The nuclear translocation assay demonstrates exceptional sensitivity for detecting protein-protein interactions, with the ability to distinguish specific interactions from non-specific binding events. The controlled nature of the translocation process ensures that only proteins actively interacting with the protein switch will translocate to the nucleus, minimizing false positive results [17]. Additionally, the use of fluorescent protein tags enables real-time monitoring of interaction dynamics.
Validation studies demonstrate the broad applicability of nuclear translocation assays across different cell types and protein families. The methodology has been successfully applied in both murine and simian cell lines, with comparable results obtained across different cellular contexts [17]. The assay can also be adapted for use with human cells, as the underlying nuclear import machinery is conserved across species.
The methodology exhibits several unique advantages for studying Extracellular Signal-Regulated Kinase pathway components. Unlike traditional biochemical approaches that may disrupt protein complexes, the nuclear translocation assay maintains proteins in their native cellular environment, preserving physiologically relevant interactions [17]. The real-time nature of the assay also enables investigation of interaction kinetics and dynamics.
Computational modeling of allosteric binding pockets represents a cutting-edge methodology for understanding the mechanism of action of Extracellular Signal-Regulated Kinase Inhibitor II, Negative Control and related compounds. These approaches combine advanced computational techniques with structural biology to identify and characterize binding sites distant from the active site that can modulate protein function [18] [19].
The fundamental principle underlying allosteric pocket prediction involves analyzing the dynamic behavior of proteins to identify sites where ligand binding can induce conformational changes that propagate throughout the protein structure. The Allosteric Pocket Prediction method represents a sophisticated computational approach that utilizes perturbation analysis of protein elastic networks to identify functionally relevant binding sites [18] [20].
The methodology begins with identification of potential binding pockets using cavity detection algorithms such as Fpocket, which employs Voronoi tessellation and alpha shapes to identify cavities within protein structures [18] [19]. These initial pocket predictions are then subjected to perturbation analysis using Gaussian network models to simulate the effects of ligand binding on protein dynamics.
Perturbation analysis involves systematically stiffening pairwise interactions within each identified pocket to simulate the effects of ligand binding. The computational model calculates the resulting changes in global mode frequencies, which reflect alterations in protein dynamics induced by pocket occupation [18]. Pockets that produce significant frequency shifts are considered more likely to represent functionally relevant allosteric sites.
The scoring methodology for allosteric pocket prediction combines multiple structural and physicochemical parameters to rank potential binding sites. The primary scoring components include the magnitude of frequency shifts in global protein modes and the local hydrophobic density of the pocket environment [18] [20]. This multi-parameter approach enhances the accuracy of allosteric site prediction by incorporating both dynamic and chemical characteristics.
Advanced machine learning approaches enhance the predictive accuracy of allosteric pocket identification. The PASSer methodology employs ensemble learning techniques, including extreme gradient boosting and graph convolutional neural networks, to analyze the geometric and physicochemical properties of protein pockets [20] [21]. These approaches integrate automated machine learning techniques to optimize model selection and hyperparameter tuning.
Validation studies demonstrate remarkable success rates for computational allosteric pocket prediction methods. The Allosteric Pocket Prediction method successfully identifies known allosteric pockets in 92 out of 104 test cases within the top three predictions, representing an 88% success rate [18]. This high accuracy supports the reliability of computational approaches for identifying functionally relevant binding sites.
The methodology reveals particularly interesting findings regarding allosteric pockets in protein biological assemblages. Computational analysis identifies previously overlooked large pockets located in the centers of many protein complexes, where ligand binding would be expected to have particularly dramatic effects on global protein dynamics [18]. These central pockets represent attractive targets for allosteric modulator development.
Molecular dynamics simulations provide complementary insights into allosteric mechanism characterization. Extended molecular dynamics simulations enable detailed investigation of conformational changes induced by allosteric ligand binding, revealing the specific structural transitions that mediate allosteric communication [22] [23]. These simulations can identify key residues involved in allosteric signal transmission and characterize the thermodynamic basis for allosteric regulation.
Integration of computational approaches with experimental validation enhances the reliability of allosteric pocket predictions. The combination of statistical coupling analysis with druggability scoring and rigidity analysis creates multi-parameter models that significantly improve the identification of functionally relevant allosteric sites [23]. This integrated approach provides a comprehensive framework for understanding allosteric regulation mechanisms.
The application of computational modeling to Extracellular Signal-Regulated Kinase reveals specific insights into allosteric regulation mechanisms. Structural analysis of Extracellular Signal-Regulated Kinase 5 identifies a novel allosteric binding site located between the P-loop and the αC helix, distinct from the conventional ATP binding site [24]. This allosteric site demonstrates unique characteristics compared to similar sites in other kinases, with specific structural features that confer selectivity for Extracellular Signal-Regulated Kinase 5.